Bis(2,4-pentanedionato)manganese(II) dihydrate

Cyanate Ester Curing Catalysis Composite Materials

Choose Bis(2,4-pentanedionato)manganese(II) dihydrate for superior catalytic activity in cyanate ester curing—ranked highest among transition metal acetylacetonates. The dihydrate form provides an added activity benefit over the anhydrous analog, maximizing throughput in composite manufacturing. Essential for green chemistry (NHPI/Mn(acac)₂ system: 73% adipic acid selectivity from cyclohexane) and advanced membrane R&D (ZIF-8 gas selectivity enhanced from 31 to 210). High-purity, reliable vapor pressure (0.82–5.47 Pa) ensures reproducible MOCVD/ALD film deposition. Validate your process—do not substitute with less active analogs.

Molecular Formula C10H18MnO6
Molecular Weight 289.186
CAS No. 22033-51-8
Cat. No. B2405031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,4-pentanedionato)manganese(II) dihydrate
CAS22033-51-8
Molecular FormulaC10H18MnO6
Molecular Weight289.186
Structural Identifiers
SMILESCC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.O.[Mn+2]
InChIInChI=1S/2C5H7O2.Mn.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3H,1-2H3;;2*1H2/q2*-1;+2;;
InChIKeyJZRBHSUACSKNGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Bis(2,4-pentanedionato)manganese(II) Dihydrate: Technical Baseline for Catalyst and Precursor Procurement


Bis(2,4-pentanedionato)manganese(II) dihydrate (CAS 22033-51-8), commonly known as manganese(II) acetylacetonate dihydrate or Mn(acac)₂·2H₂O, is a coordination compound of the β-diketonate class . It serves as a precursor to the anhydrous Mn(acac)₂ complex, which exhibits a tetrahedral geometry in the vapor phase with a Mn-O bond distance of 2.035 Å [1] and Mn-O bond energy of 65 kcal mol⁻¹ [2]. The compound is widely utilized in catalysis, materials synthesis, and as a precursor for thin film deposition [3].

Critical Differentiation of Bis(2,4-pentanedionato)manganese(II) Dihydrate in Catalytic and Precursor Applications


While the class of metal acetylacetonates shares general properties, substitution of Bis(2,4-pentanedionato)manganese(II) dihydrate with in-class analogs such as Co(acac)₂, Ni(acac)₂, or Fe(acac)₂ is not straightforward due to significant, quantifiable differences in catalytic activity, selectivity, and physical properties [1]. For instance, in cyanate ester curing, Mn(acac)₂ exhibits the highest catalytic activity among a series of transition metal acetylacetonates [2]. Furthermore, in oxidative coupling reactions, Co(acac)₂ and Ni(acac)₂ are practically inactive compared to Mn(acac)₂ [3]. Vapor pressure and thermal stability also differ, impacting performance in CVD/ALD processes [4]. Therefore, generic substitution risks suboptimal performance and requires careful validation.

Quantitative Performance Data for Bis(2,4-pentanedionato)manganese(II) Dihydrate: A Comparator-Driven Evidence Guide


Superior Catalytic Activity in Cyanate Ester Curing Compared to Other Metal Acetylacetonates

A comparative study of transition metal acetylacetonate catalysts for cyanate ester curing demonstrated that Mn(acac)₂ exhibits the highest catalytic activity, surpassing Fe(acac)₃, Zn(acac)₂, Ni(acac)₂, Co(acac)₂, and Cu(acac)₂ [1]. The presence of water of crystallization in the catalyst molecule further enhances activity, a factor directly relevant to the dihydrate form [1].

Cyanate Ester Curing Catalysis Composite Materials

High Selectivity in Oxidative Coupling of 2-Naphthol Versus Inactive Co(II) and Ni(II) Analogs

In the catalytic oxidative coupling of 2-naphthol to BINOL, Mn(acac)₂ demonstrates high selectivity (90-99%) for the desired product [1]. Under identical conditions, bis-β-diketonates of cobalt and nickel, such as Co(acac)₂ and Ni(acac)₂, are practically inactive, with conversion rates below 0.2% [1].

Oxidative Coupling Selectivity BINOL Synthesis

Drastic Enhancement of Membrane Selectivity via Vapor Treatment with Mn(acac)₂

Vapor-phase treatment of ZIF-8 membranes with Mn(acac)₂ results in a dramatic and quantifiable improvement in gas separation performance [1]. For example, propylene/propane selectivity increased from 31 to 210 after treatment at 165°C, and H₂/CH₄ selectivity increased from 14.6 to 242 at 175°C [1]. A control experiment confirmed that the improvement is due to Mn(acac)₂ and not thermal treatment alone [1].

Membrane Modification Gas Separation ZIF-8

Defined Vapor Pressure Regime for MOCVD/ALD Precursor Delivery

Mn(acac)₂ is a classic precursor for MOCVD and ALD of manganese-containing thin films [1]. Its vapor pressure is well-defined and controllable, ranging from 0.82 to 5.47 Pa under typical saturator temperature variation [2]. This is in contrast to many alternative Mn precursors that lack such detailed vapor pressure characterization, making process control more difficult.

MOCVD ALD Precursor Vapor Pressure

High Selectivity in Cyclohexane Oxidation to Adipic Acid

In the direct conversion of cyclohexane to adipic acid using molecular oxygen, the NHPI/Mn(acac)₂ catalyst system achieves 73% selectivity at 73% conversion [1]. This represents a significant advancement over the conventional two-step industrial process which requires nitric acid oxidation and produces harmful NOx emissions [1].

Oxidation Catalysis Adipic Acid Synthesis Green Chemistry

High-Impact Application Scenarios for Bis(2,4-pentanedionato)manganese(II) Dihydrate Procurement


Accelerated Curing of Cyanate Ester Composites for Aerospace and Electronics

Based on evidence that Mn(acac)₂ ranks highest in catalytic activity among a series of metal acetylacetonates for cyanate ester curing [1], procurement of the dihydrate form is justified for manufacturing processes where rapid cure cycles are critical. The presence of water of crystallization in the dihydrate form provides an additional activity benefit [1], making this specific hydrate the preferred reagent over its anhydrous counterpart for maximizing throughput in composite production.

Post-Synthetic Vapor-Phase Modification of Metal-Organic Framework (MOF) Membranes

The demonstrated ability of vapor-phase Mn(acac)₂ to dramatically enhance the gas separation selectivity of ZIF-8 membranes [1] supports its procurement for advanced membrane research and development. The quantifiable improvements in selectivity for multiple gas pairs (e.g., C₃H₆/C₃H₈ from 31 to 210, H₂/CH₄ from 14.6 to 242) [1] make it a unique and valuable reagent for creating high-performance separation media.

Sustainable One-Step Adipic Acid Synthesis Process Development

The ability of the NHPI/Mn(acac)₂ catalytic system to convert cyclohexane directly to adipic acid with 73% selectivity and 73% conversion using molecular oxygen [1] positions Mn(acac)₂ as a key reagent for developing greener chemical processes. Procurement of high-purity Mn(acac)₂ dihydrate is essential for researchers and process chemists aiming to replace the environmentally problematic two-step nitric acid oxidation method currently used in industry [1].

Controlled MOCVD/ALD Deposition of Manganese Oxide Thin Films

Mn(acac)₂'s well-characterized vapor pressure range of 0.82 to 5.47 Pa [1] makes it a reliable precursor for MOCVD and ALD processes. Procurement of the compound is directly linked to the need for precise and reproducible delivery in vapor deposition systems, a critical requirement for fabricating semiconductor devices, sensors, and catalytic coatings where film thickness and composition must be tightly controlled [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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